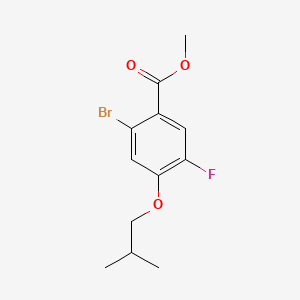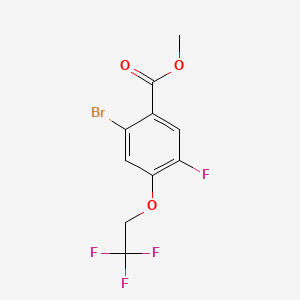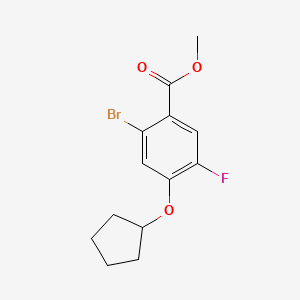
tert-Butyl (3-bromo-5-methoxyphenyl)(2,2,2-trifluoroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-bromo-5-methoxyphenyl)(2,2,2-trifluoroethyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 3-bromo-5-methoxyphenyl ring, which is further connected to a 2,2,2-trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-5-methoxyphenyl)(2,2,2-trifluoroethyl)carbamate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 3-methoxyphenol, undergoes bromination to introduce a bromine atom at the 3-position.
Protection: The hydroxyl group of the brominated product is protected using a tert-butyl carbamate group.
Substitution: The protected intermediate is then subjected to a nucleophilic substitution reaction with 2,2,2-trifluoroethylamine to introduce the trifluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl (3-bromo-5-methoxyphenyl)(2,2,2-trifluoroethyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the carbamate group can be reduced to an amine.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Products include carbonyl compounds.
Reduction: Products include amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (3-bromo-5-methoxyphenyl)(2,2,2-trifluoroethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity. Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoroethyl groups play a role in drug efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-Butyl (3-bromo-5-methoxyphenyl)(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar in structure but with a pyridine ring instead of a phenyl ring.
tert-Butyl carbamate: Lacks the bromine, methoxy, and trifluoroethyl groups, making it less complex.
3-Bromo-5-methoxyphenylacetic acid: Similar aromatic structure but lacks the carbamate and trifluoroethyl groups.
Uniqueness
tert-Butyl (3-bromo-5-methoxyphenyl)(2,2,2-trifluoroethyl)carbamate is unique due to the combination of its functional groups. The presence of a trifluoroethyl group enhances its chemical stability and biological activity, while the bromine and methoxy groups provide sites for further chemical modification.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials, pharmaceuticals, and biochemical probes.
特性
IUPAC Name |
tert-butyl N-(3-bromo-5-methoxyphenyl)-N-(2,2,2-trifluoroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19(8-14(16,17)18)10-5-9(15)6-11(7-10)21-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWBMZWCJQZKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1=CC(=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














